molecular formula C15H9ClN2O2 B14730828 2-(4-Chlorophenyl)-3-nitroquinoline CAS No. 5443-78-7

2-(4-Chlorophenyl)-3-nitroquinoline

Cat. No.: B14730828
CAS No.: 5443-78-7
M. Wt: 284.69 g/mol
InChI Key: UGGPGFDMXNAAPV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-nitroquinoline is a heterocyclic aromatic compound that contains both a quinoline and a nitro group. The presence of the 4-chlorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-nitroquinoline typically involves the nitration of 2-(4-chlorophenyl)quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-nitroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles (e.g., amines, thiols).

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-(4-Chlorophenyl)-3-aminoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives with additional functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-nitroquinoline depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)quinoline: Lacks the nitro group, which may result in different chemical and biological properties.

    3-Nitroquinoline:

    4-Chloro-3-nitroquinoline: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2-(4-Chlorophenyl)-3-nitroquinoline is unique due to the presence of both the 4-chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

5443-78-7

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-nitroquinoline

InChI

InChI=1S/C15H9ClN2O2/c16-12-7-5-10(6-8-12)15-14(18(19)20)9-11-3-1-2-4-13(11)17-15/h1-9H

InChI Key

UGGPGFDMXNAAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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